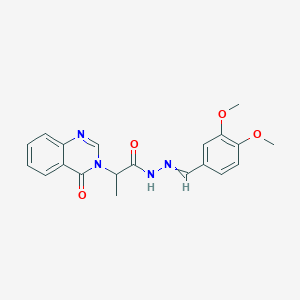![molecular formula C19H22N2O3S2 B255240 3-[2-(1-Azepanyl)-2-oxoethyl]-5-(3-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B255240.png)
3-[2-(1-Azepanyl)-2-oxoethyl]-5-(3-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[2-(1-Azepanyl)-2-oxoethyl]-5-(3-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one, also known as Thioflavin T, is a fluorescent compound that is widely used in scientific research. It is a derivative of thiazolidine and is known for its ability to bind to amyloid fibrils and other protein aggregates.
作用机制
3-[2-(1-Azepanyl)-2-oxoethyl]-5-(3-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one T binds to amyloid fibrils and other protein aggregates through hydrophobic interactions and hydrogen bonding. 3-[2-(1-Azepanyl)-2-oxoethyl]-5-(3-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one T has a flat planar structure that allows it to insert between the β-sheets of amyloid fibrils and other protein aggregates. 3-[2-(1-Azepanyl)-2-oxoethyl]-5-(3-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one T also has a high quantum yield and a long fluorescence lifetime, which allows it to be used for fluorescence microscopy and spectroscopy.
Biochemical and Physiological Effects:
3-[2-(1-Azepanyl)-2-oxoethyl]-5-(3-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one T has no known biochemical or physiological effects on cells or tissues. It is a non-toxic compound that is widely used in vitro and in vivo.
实验室实验的优点和局限性
3-[2-(1-Azepanyl)-2-oxoethyl]-5-(3-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one T has several advantages for lab experiments. It is a highly sensitive and specific probe for amyloid fibrils and other protein aggregates. 3-[2-(1-Azepanyl)-2-oxoethyl]-5-(3-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one T is also easy to use and can be used for fluorescence microscopy and spectroscopy. However, 3-[2-(1-Azepanyl)-2-oxoethyl]-5-(3-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one T has some limitations. It can only detect amyloid fibrils and other protein aggregates that have a β-sheet structure. 3-[2-(1-Azepanyl)-2-oxoethyl]-5-(3-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one T can also bind to non-specific proteins and lipids, which can interfere with the detection of amyloid fibrils.
未来方向
3-[2-(1-Azepanyl)-2-oxoethyl]-5-(3-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one T has several potential future directions. It can be used to study the mechanism of action of drugs that target protein aggregation and amyloid fibrils. 3-[2-(1-Azepanyl)-2-oxoethyl]-5-(3-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one T can also be used to study the structure and function of amyloid fibrils and other protein aggregates. 3-[2-(1-Azepanyl)-2-oxoethyl]-5-(3-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one T can also be used to develop new diagnostic and therapeutic tools for neurodegenerative diseases. Finally, 3-[2-(1-Azepanyl)-2-oxoethyl]-5-(3-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one T can be modified to improve its sensitivity and specificity for amyloid fibrils and other protein aggregates.
合成方法
3-[2-(1-Azepanyl)-2-oxoethyl]-5-(3-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one T can be synthesized by reacting 2-hydroxybenzaldehyde with 2-aminobenzenethiol to form 2-(2-hydroxyphenyl)benzothiazole. This compound is then reacted with ethyl acetoacetate and 1-azepanone to produce 3-[2-(1-Azepanyl)-2-oxoethyl]-5-(2-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one. Finally, this compound is treated with methoxybenzaldehyde to produce 3-[2-(1-Azepanyl)-2-oxoethyl]-5-(3-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one T.
科学研究应用
3-[2-(1-Azepanyl)-2-oxoethyl]-5-(3-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one T is widely used in scientific research to study protein aggregation and amyloid fibrils. It is used to detect and quantify amyloid fibrils in vitro and in vivo. 3-[2-(1-Azepanyl)-2-oxoethyl]-5-(3-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one T is also used to study the mechanism of action of drugs that target protein aggregation and amyloid fibrils. 3-[2-(1-Azepanyl)-2-oxoethyl]-5-(3-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one T has been used to study Alzheimer's disease, Parkinson's disease, Huntington's disease, and other neurodegenerative diseases.
属性
产品名称 |
3-[2-(1-Azepanyl)-2-oxoethyl]-5-(3-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one |
|---|---|
分子式 |
C19H22N2O3S2 |
分子量 |
390.5 g/mol |
IUPAC 名称 |
(5Z)-3-[2-(azepan-1-yl)-2-oxoethyl]-5-[(3-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C19H22N2O3S2/c1-24-15-8-6-7-14(11-15)12-16-18(23)21(19(25)26-16)13-17(22)20-9-4-2-3-5-10-20/h6-8,11-12H,2-5,9-10,13H2,1H3/b16-12- |
InChI 键 |
POPQAPZCYUWEBM-VBKFSLOCSA-N |
手性 SMILES |
COC1=CC=CC(=C1)/C=C\2/C(=O)N(C(=S)S2)CC(=O)N3CCCCCC3 |
SMILES |
COC1=CC=CC(=C1)C=C2C(=O)N(C(=S)S2)CC(=O)N3CCCCCC3 |
规范 SMILES |
COC1=CC=CC(=C1)C=C2C(=O)N(C(=S)S2)CC(=O)N3CCCCCC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![9-(2,4-dichlorophenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B255162.png)

![N-(4-{[(2,6-dimethylpyrimidin-4-yl)amino]sulfonyl}phenyl)-4-(4-methylphenoxy)butanamide](/img/structure/B255166.png)
![(Z)-5-(benzo[d]thiazol-2(3H)-ylidene(cyano)methyl)-6-(4-phenylpiperazin-1-yl)pyrazine-2,3-dicarbonitrile](/img/structure/B255169.png)
![4-[[(E)-indol-3-ylidenemethyl]amino]-3-(trifluoromethyl)-1H-1,2,4-triazole-5-thione](/img/structure/B255170.png)

![Ethyl 4-{3-[5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoyl}-1-piperazinecarboxylate](/img/structure/B255177.png)

![N'-[6-amino-3,5-dicyano-4-(cyanomethyl)-2-pyridinyl]-4-nitrobenzohydrazide](/img/structure/B255182.png)
![1-[(Z)-[4-(diethylamino)phenyl]methylideneamino]-3-methylthiourea](/img/structure/B255184.png)

![1-methyl-3-[(Z)-p-tolylmethyleneamino]thiourea](/img/structure/B255186.png)
![1-methyl-3-[[(E)-(3-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]thiourea](/img/structure/B255187.png)
![1-[(Z)-(4-bromophenyl)methylideneamino]-3-methylthiourea](/img/structure/B255189.png)